molecular formula C15H14O3 B6325059 3-(4-Ethoxycarbonylphenyl)phenol CAS No. 220950-34-5

3-(4-Ethoxycarbonylphenyl)phenol

Cat. No. B6325059
M. Wt: 242.27 g/mol
InChI Key: MDDSOXBYVBQEEO-UHFFFAOYSA-N
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Patent
US06831106B1

Procedure details

2 g of 3-methoxymethoxyphenylboronic acid (13.3 mmol) and 1.86 mL (11 mmol) of ethyl 4-iodobenzoate are dissolved in 20 mL of DME. 13.3 mL of 2M potassium carbonate solution (26.6 mmol) are then added and the reaction medium is degassed with a stream of argon for 10 minutes. 640 mg of Pd(PPh3)4 are then added and the mixture is heated at 90° C. for 14 hours. After treatment with saturated ammonium chloride solution, extraction with ethyl acetate and then drying and evaporation of the solvents from the organic phase, the residue is dissolved in 25 mL of anhydrous methanol and 0.5 mL of sulphuric acid is then added; The reaction medium is refluxed for 15 h and then cooled and finally treated by addition of water. After extraction with ethyl acetate, the organic phase is separated out by settling, dried and then concentrated under reduced pressure. After purification by chromatography on a column of silica, a colourless oil is obtained (m=2 g; Y=75%). (
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1.I[C:15]1[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>COCCOC>[OH:4][C:5]1[CH:6]=[C:7]([C:15]2[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COCOC=1C=C(C=CC1)B(O)O
Name
Quantity
1.86 mL
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
13.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction medium is degassed with a stream of argon for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
640 mg of Pd(PPh3)4 are then added
EXTRACTION
Type
EXTRACTION
Details
After treatment with saturated ammonium chloride solution, extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvents from the organic phase
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 25 mL of anhydrous methanol
ADDITION
Type
ADDITION
Details
0.5 mL of sulphuric acid is then added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is refluxed for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
finally treated by addition of water
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase is separated out
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by chromatography on a column of silica
CUSTOM
Type
CUSTOM
Details
a colourless oil is obtained (m=2 g; Y=75%)

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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